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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15575548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AGI-14100, a potent and selective

inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Developed as a metabolically stable

and orally available compound, AGI-14100 was a significant step in the journey toward a

clinically approved therapy for IDH1-mutant cancers. This document details its chemical

structure, core properties, and the experimental methodologies used in its preclinical

evaluation.

Core Properties and Chemical Structure
AGI-14100 is a small molecule inhibitor that was optimized for metabolic stability and potency

against the mIDH1 enzyme. It served as a direct precursor to AG-120 (Ivosidenib), a first-in-

class mIDH1 inhibitor approved for the treatment of certain cancers. The primary structural

difference between AGI-14100 and its successor lies in modifications aimed at eliminating the

activation of the human pregnane X receptor (hPXR), a liability identified in AGI-14100.

Chemical Name: (2S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-

oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C₂₉H₂₂ClF₄N₅O₃

CAS Number: 1448346-43-7
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alt text

Quantitative Data Summary
The following tables summarize the key quantitative data available for AGI-14100.

Parameter Value Species/Cell Line Reference(s)

In Vitro Potency

mIDH1 IC₅₀ 6 nM Enzymatic Assay [1][2]

Cellular IC₅₀ Single-digit nM range HT1080 [1]

hPXR Activation

% of Rifampicin

Activation
~70% hPXR Screen [1]

Parameter Observation Species Reference(s)

In Vivo

Pharmacokinetics

Clearance (Liver

Microsomal

Incubations)

Low
Rat, Dog,

Cynomolgus Monkey
[1]

Metabolic Stability

Desirable metabolic

stability
Various [1]

Signaling Pathway and Mechanism of Action
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, commonly at the R132 residue,

result in a neomorphic enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-

KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to

epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.
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AGI-14100 acts as a potent inhibitor of this mutant IDH1 enzyme, blocking the production of 2-

HG and thereby restoring normal cellular processes.
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Figure 1: AGI-14100 Inhibition of the Mutant IDH1 Signaling Pathway.

Experimental Protocols
The preclinical evaluation of AGI-14100 involved several key experiments to determine its

potency, cellular activity, and potential liabilities.

Mutant IDH1 (R132H) Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mIDH1 by

quantifying the depletion of the cofactor NADPH.

Methodology:

Reagents: Purified recombinant mIDH1-R132H enzyme, NADPH, α-ketoglutarate, assay

buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA, 2 mM β-

mercaptoethanol), detection reagents (diaphorase and resazurin).

Procedure:

The mIDH1-R132H enzyme is diluted in assay buffer containing NADPH.
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AGI-14100, dissolved in DMSO and serially diluted, is added to the enzyme mixture and

pre-incubated.

The enzymatic reaction is initiated by the addition of α-ketoglutarate.

The reaction is allowed to proceed for a defined period at room temperature.

The reaction is stopped, and the amount of remaining NADPH is determined by adding a

detection solution containing diaphorase and resazurin. Diaphorase catalyzes the

reduction of resazurin to the fluorescent product resorufin in the presence of NADPH.

The fluorescence is measured using a plate reader (Ex/Em ~544/590 nm).

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.
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Figure 2: Workflow for the mIDH1 Enzymatic Assay.
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Cellular 2-Hydroxyglutarate (2-HG) Assay
This assay quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitor,

providing a measure of the compound's activity in a cellular context.

Methodology:

Cell Culture: An appropriate cell line endogenously expressing mutant IDH1 (e.g., HT1080

fibrosarcoma cells) is cultured.

Treatment: Cells are treated with various concentrations of AGI-14100 for a specified period

(e.g., 48-72 hours).

Metabolite Extraction:

Cells are harvested and washed.

Metabolites are extracted using a solvent system (e.g., 80% methanol) and cell debris is

pelleted by centrifugation.

Quantification by LC-MS/MS:

The extracted metabolites are analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Chromatographic separation is achieved using a suitable column (e.g., HILIC).

The mass spectrometer is operated in selective reaction monitoring (SRM) mode to detect

and quantify 2-HG based on its specific mass-to-charge ratio (m/z) transitions.

Data Analysis: The concentration of 2-HG in treated cells is compared to that in vehicle-

treated control cells to determine the dose-dependent reduction and calculate the cellular

IC₅₀.

Human Pregnane X Receptor (hPXR) Activation Assay
This reporter gene assay assesses the potential of a compound to induce drug-metabolizing

enzymes through the activation of the nuclear receptor hPXR.
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Methodology:

Cell Line: A stable cell line, such as HepG2, co-transfected with an expression vector for

human PXR and a reporter vector containing a PXR-responsive promoter (e.g., from the

CYP3A4 gene) driving the expression of a reporter gene (e.g., luciferase).

Procedure:

Cells are seeded in multi-well plates.

Cells are treated with AGI-14100 at various concentrations. A known PXR activator, such

as rifampicin, is used as a positive control.

After an incubation period (e.g., 24 hours), the cells are lysed.

The activity of the reporter enzyme (luciferase) is measured by adding the appropriate

substrate and quantifying the resulting luminescence.

Data Analysis: The fold activation of the reporter gene by AGI-14100 is calculated relative to

the vehicle control and can be expressed as a percentage of the activation induced by the

positive control.
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Figure 3: Logical Flow of the hPXR Activation Assay.

Conclusion
AGI-14100 is a highly potent, orally available, and metabolically stable inhibitor of mutant IDH1.

Its discovery was a critical step in the development of targeted therapies for IDH1-mutant

cancers. While its progression to the clinic was halted due to its potential for drug-drug

interactions via hPXR activation and subsequent CYP3A4 induction, the optimization of AGI-
14100 directly led to the development of Ivosidenib (AG-120), a successful therapeutic agent.

The study of AGI-14100 provides valuable insights into the structure-activity relationships of
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mIDH1 inhibitors and highlights the importance of early screening for off-target effects in drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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